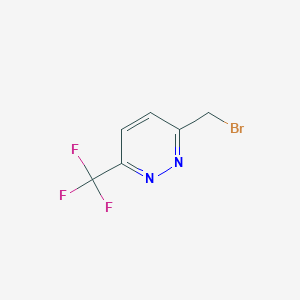

3-(Bromomethyl)-6-(trifluoromethyl)pyridazine

Vue d'ensemble

Description

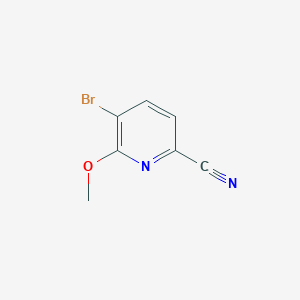

“3-(Bromomethyl)-6-(trifluoromethyl)pyridazine” is a chemical compound. It is a derivative of pyridazine, which is a heterocyclic compound with a six-membered ring containing two nitrogen atoms . The compound has a bromomethyl group (-CH2Br) and a trifluoromethyl group (-CF3) attached to the pyridazine ring .

Synthesis Analysis

The synthesis of such compounds often involves complex chemical reactions. For instance, the synthesis of trifluoromethyl pyridazines can be achieved via the annulation of pyridinium ylides with trifluoroacetyl diazoester . Another method involves the catalytic protodeboronation of pinacol boronic esters .Molecular Structure Analysis

The molecular structure of “3-(Bromomethyl)-6-(trifluoromethyl)pyridazine” can be represented by the InChI code: 1S/C5H5BrN2/c6-4-5-2-1-3-7-8-5/h1-3H,4H2 . This indicates that the compound has a pyridazine ring with a bromomethyl group and a trifluoromethyl group attached to it .Chemical Reactions Analysis

The chemical reactions involving “3-(Bromomethyl)-6-(trifluoromethyl)pyridazine” can be complex and varied. For example, the C–F bond in trifluoromethyl-containing compounds can be activated for the synthesis of diverse fluorinated compounds . Another reaction involves the protodeboronation of pinacol boronic esters .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(Bromomethyl)-6-(trifluoromethyl)pyridazine” can vary. For instance, it has a molecular weight of 253.92 . It is a yellow to brown solid at room temperature .Applications De Recherche Scientifique

Pharmaceuticals

The trifluoromethyl group plays an increasingly important role in pharmaceuticals . The presence of a trifluoromethyl group can enhance the biological activity of a compound, making it a common feature in many pharmaceutical drugs .

Agrochemicals

Similar to its role in pharmaceuticals, the trifluoromethyl group also plays a significant role in agrochemicals . It can enhance the effectiveness of pesticides and other agrochemical products .

Materials Science

The trifluoromethyl group is also important in the field of materials science . It can be used to modify the properties of materials, such as their reactivity, stability, and other physical and chemical properties .

Protein Labeling

The trifluoromethyl group can be used for protein labeling, particularly in the field of nuclear magnetic resonance (NMR) spectroscopy . The use of trifluoromethyl-substituted prolines in NMR labeling can provide valuable structural information .

Protein Stability and Dynamics

The trifluoromethyl group can introduce potential perturbations in protein stability and dynamics . Understanding these effects can help predict the behavior of proteins and other biomolecules .

Enhancing Nonpolar Interactions

Trifluoromethyl-substituted proline shows comparable hydrophobicity to valine . This suggests that these residues could be used to enhance interactions at nonpolar interfaces .

Mécanisme D'action

Target of Action

It’s known that trifluoromethyl-substituted compounds often play a crucial role in pharmaceuticals and agrochemicals .

Mode of Action

It’s known that trifluoromethyl-substituted compounds can be involved in radical trifluoromethylation, a process that involves the addition of a trifluoromethyl group to carbon-centered radical intermediates . This process is significant in the synthesis of various bioactive molecules .

Biochemical Pathways

It’s known that trifluoromethyl-substituted compounds can be involved in cyclization chemistry, leading to the formation of diverse trifluoromethyl-substituted n-heterocycles .

Pharmacokinetics

The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of pharmaceutical compounds, which can improve their bioavailability .

Result of Action

It’s known that trifluoromethyl-substituted compounds can be used in the synthesis of various bioactive molecules .

Action Environment

It’s known that the trifluoromethyl group can enhance the stability of pharmaceutical compounds .

Safety and Hazards

The compound “3-(Bromomethyl)-6-(trifluoromethyl)pyridazine” can pose certain hazards. It may cause skin irritation, serious eye irritation, respiratory irritation, and drowsiness or dizziness . It is harmful to aquatic life and can harm public health and the environment by destroying ozone in the upper atmosphere .

Orientations Futures

The future directions in the study and application of “3-(Bromomethyl)-6-(trifluoromethyl)pyridazine” and similar compounds are promising. There is enormous growth in the incorporation of a trifluoromethyl group into organic motifs . The comprehensive coverage on this topic is expected to make this review unique and beneficial for further future applications enriching the community towards further improvements in the field of trifluoromethylation reactions .

Propriétés

IUPAC Name |

3-(bromomethyl)-6-(trifluoromethyl)pyridazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF3N2/c7-3-4-1-2-5(12-11-4)6(8,9)10/h1-2H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLCCYYUDSRQRFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1CBr)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Bromomethyl)-6-(trifluoromethyl)pyridazine | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

aminophenylboronic acid](/img/structure/B6324571.png)

![Dichloro[bis(dicyclohexylphosphino)propane]palladium(II)](/img/structure/B6324639.png)